molecular formula C19H20N4O2 B11078759 N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine

N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine

Cat. No.: B11078759
M. Wt: 336.4 g/mol
InChI Key: QMXXSXQPMJQWIF-UHFFFAOYSA-N
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Description

N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with diphenoxy and diethylamine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the sequential nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with phenol in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at low temperatures (0°C). This step results in the formation of 4,6-diphenoxy-1,3,5-triazine .

In the next step, the intermediate product undergoes further substitution with diethylamine under similar conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reagent concentrations, and reaction times to achieve efficient production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE involves its interaction with nucleophiles. The compound’s triazine ring acts as an electrophilic center, facilitating nucleophilic attack by various reagents. This leads to the formation of new bonds and the displacement of existing groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-DIPHENOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo selective nucleophilic substitution and hydrolysis reactions makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N,N-diethyl-4,6-diphenoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H20N4O2/c1-3-23(4-2)17-20-18(24-15-11-7-5-8-12-15)22-19(21-17)25-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

QMXXSXQPMJQWIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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